molecular formula C12H14BrNO3 B3022205 Methyl 2-[(2-bromobutanoyl)amino]benzoate CAS No. 1119450-22-4

Methyl 2-[(2-bromobutanoyl)amino]benzoate

Cat. No. B3022205
M. Wt: 300.15 g/mol
InChI Key: FGAQUMDVDVWCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-bromobutanoyl)amino]benzoate is a compound that can be associated with various research areas, including organic synthesis and the development of heterocyclic systems. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of Methyl 2-[(2-bromobutanoyl)amino]benzoate.

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce amino and ester functionalities into aromatic systems. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate is used as a reagent for the preparation of various heterocyclic systems, indicating that similar reagents could potentially be used in the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate . Additionally, the reaction of N-Benzoyl-2-bromoglycine methyl ester with deprotonated nitroalkanes to synthesize β-nitro amino acid derivatives suggests that bromine-containing esters can be reactive towards nucleophiles, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as 2-amino-5-bromobenzoic acid methyl ester, have been analyzed using techniques like single-crystal X-ray diffraction and Fourier transform infrared (FTIR) and Raman spectral measurements . These techniques could similarly be applied to Methyl 2-[(2-bromobutanoyl)amino]benzoate to determine its molecular structure and confirm the presence of functional groups.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Methyl 2-[(2-bromobutanoyl)amino]benzoate can be inferred from the reactions they undergo. For example, the synthesis of heterocyclic systems using Methyl 2-benzoylamino-3-dimethylaminopropenoate indicates that the benzoylamino group can participate in cyclization reactions to form complex heterocycles . The reactivity of the bromine atom in N-Benzoyl-2-bromoglycine methyl ester towards nitronates also suggests that the bromine in Methyl 2-[(2-bromobutanoyl)amino]benzoate could be similarly reactive, potentially allowing for substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 2-[(2-bromobutanoyl)amino]benzoate can be studied through computational methods such as Density Functional Theory (DFT). For instance, the calculation of HOMO and LUMO energies, dipole moment, polarizability, and hyperpolarizability for 2-amino-5-bromobenzoic acid methyl ester provides insights into the electronic properties and reactivity of the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of Methyl 2-[(2-bromobutanoyl)amino]benzoate.

properties

IUPAC Name

methyl 2-(2-bromobutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-9(13)11(15)14-10-7-5-4-6-8(10)12(16)17-2/h4-7,9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAQUMDVDVWCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256530
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-bromobutanoyl)amino]benzoate

CAS RN

1119450-22-4
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(2-bromobutanoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.